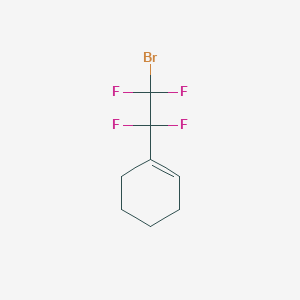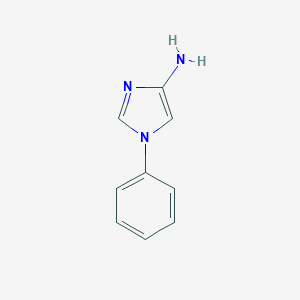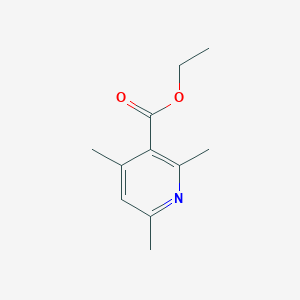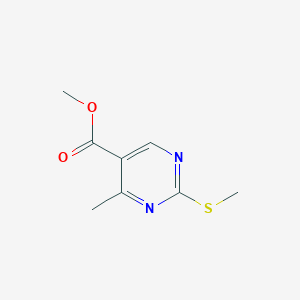
1-(2-Bromotetrafluoroethyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1-(2-Bromotetrafluoroethyl)cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Scientific Research Applications
1-(2-Bromotetrafluoroethyl)cyclohexene is used in scientific research, particularly in the field of proteomics . Its unique properties make it valuable for studying protein interactions and modifications. Additionally, it may have applications in other fields such as medicinal chemistry and materials science.
Mechanism of Action
Comparison with Similar Compounds
1-(2-Bromotetrafluoroethyl)cyclohexene can be compared with other similar compounds such as:
- 1-(2-Chlorotetrafluoroethyl)cyclohexene
- 1-(2-Fluorotetrafluoroethyl)cyclohexene
- 1-(2-Iodotetrafluoroethyl)cyclohexene
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCANQYNSAXXIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate](/img/structure/B185912.png)









